molecular formula C22H36O4 B14289929 3-(Benzyloxy)-2-hydroxypropyl dodecanoate CAS No. 122480-27-7

3-(Benzyloxy)-2-hydroxypropyl dodecanoate

Cat. No.: B14289929
CAS No.: 122480-27-7
M. Wt: 364.5 g/mol
InChI Key: QCCVABIZEQFNNT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-hydroxypropyl dodecanoate is an organic compound that features a benzyloxy group, a hydroxypropyl group, and a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-hydroxypropyl dodecanoate typically involves the esterification of dodecanoic acid with 3-(benzyloxy)-2-hydroxypropanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-hydroxypropyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-hydroxypropyl dodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-hydroxypropyl dodecanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-hydroxypropyl octanoate: Similar structure but with a shorter alkyl chain.

    3-(Benzyloxy)-2-hydroxypropyl hexanoate: Even shorter alkyl chain compared to the octanoate derivative.

    3-(Benzyloxy)-2-hydroxypropyl palmitate: Longer alkyl chain compared to the dodecanoate derivative.

Uniqueness

3-(Benzyloxy)-2-hydroxypropyl dodecanoate is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its specific structure allows for versatile chemical modifications and interactions, distinguishing it from other similar compounds.

Properties

CAS No.

122480-27-7

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

(2-hydroxy-3-phenylmethoxypropyl) dodecanoate

InChI

InChI=1S/C22H36O4/c1-2-3-4-5-6-7-8-9-13-16-22(24)26-19-21(23)18-25-17-20-14-11-10-12-15-20/h10-12,14-15,21,23H,2-9,13,16-19H2,1H3

InChI Key

QCCVABIZEQFNNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O

Origin of Product

United States

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